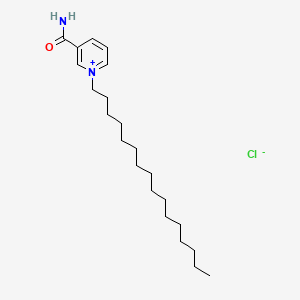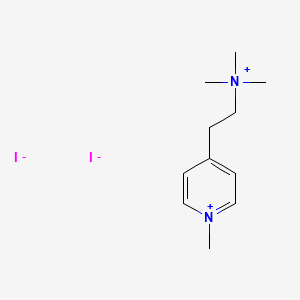
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their cationic surfactant properties and have a wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide typically involves the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures. The reaction follows an S_N2 mechanism, where the nucleophilic nitrogen atom of the pyridine attacks the electrophilic carbon of the alkyl halide or sulfate, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts often involves the use of pyridine derived from coal tar or synthetic methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridinium oxides, while substitution reactions may yield different pyridinium derivatives .
Applications De Recherche Scientifique
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide involves its interaction with cell membranes and other biological targets. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide include other quaternary ammonium compounds such as:
- Cetylpyridinium chloride
- Benzalkonium chloride
- Tetrabutylammonium iodide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physicochemical properties and reactivity. Its ability to form stable complexes and its high solubility in water make it particularly useful in various applications .
Propriétés
Numéro CAS |
63681-04-9 |
|---|---|
Formule moléculaire |
C11H20I2N2 |
Poids moléculaire |
434.10 g/mol |
Nom IUPAC |
trimethyl-[2-(1-methylpyridin-1-ium-4-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C11H20N2.2HI/c1-12-8-5-11(6-9-12)7-10-13(2,3)4;;/h5-6,8-9H,7,10H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
MGKCYPDFRVMSPF-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=CC=C(C=C1)CC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
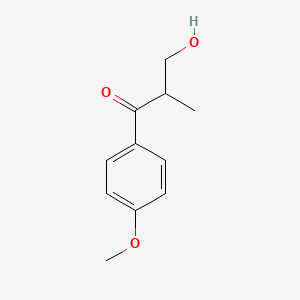
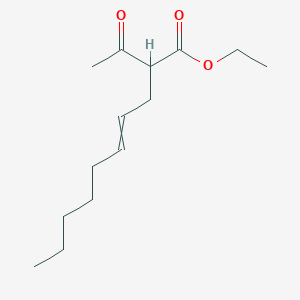
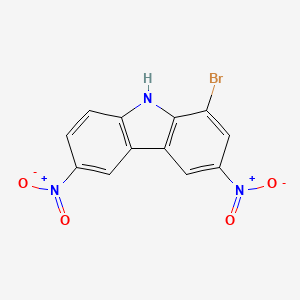
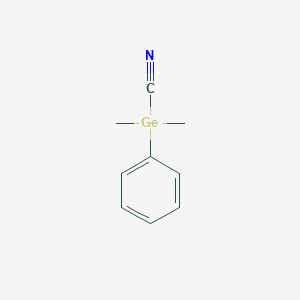
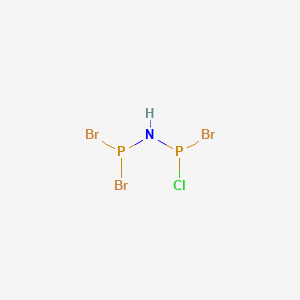
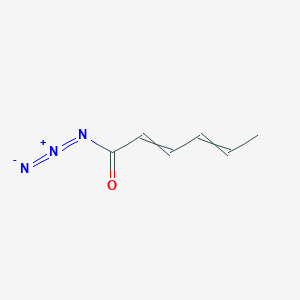
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
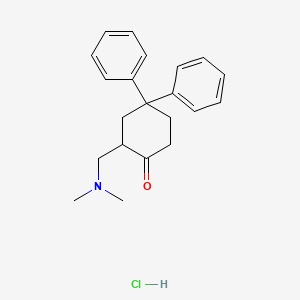
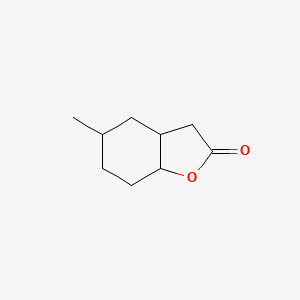
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
